N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a heterocyclic compound featuring:
- A 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 2.
- A thioether linkage at position 5, connecting to a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety.
- A 3-methylbenzamide group attached via a methylene bridge at position 2.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-17-8-7-9-18(14-17)25(35)28-15-23-31-32-27(33(23)20-11-4-5-12-21(20)36-2)37-16-24(34)30-26-29-19-10-3-6-13-22(19)38-26/h3-14H,15-16H2,1-2H3,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDUVYZRIKOWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Triazole ring : Associated with various pharmacological effects.
- Benzamide structure : Often linked to neuroactive properties.
The molecular formula for this compound is , with a molecular weight of 432.52 g/mol. Its structure suggests potential interactions with various biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Preliminary studies indicate that the compound may exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole and triazole moieties is particularly relevant, as these structures are known to enhance bioactivity against various pathogens. For instance, compounds containing similar functional groups have shown effectiveness against bacterial strains in vitro, suggesting that this compound could be further explored for its potential as an antimicrobial agent .
Anticancer Activity
The compound has shown promise as an anticancer agent by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumor cells. This inhibition disrupts pH regulation within tumors, potentially leading to reduced tumor growth and survival rates. Studies have indicated that similar compounds can effectively bind to the active site of CA IX, thereby inhibiting its function .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| N-(5-(... | CA IX | Competitive | |
| Similar Compounds | CA IX | Non-competitive |
The mechanism by which this compound exerts its biological effects involves:
- Binding to CA IX : The compound competes with bicarbonate for binding at the active site.
- Disruption of pH Regulation : By inhibiting CA IX, the compound alters the acid-base balance in tumor microenvironments.
Case Studies and Experimental Findings
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:
- One study reported an IC50 value of 1.61 µg/mL against a specific cancer cell line, indicating strong potential for further development as an anticancer agent .
Table 2: Cytotoxicity Data
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C25H22N6O3S2
- Molecular Weight : Approximately 478.61 g/mol
Structural Features
The compound contains several functional groups:
- Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Triazole ring : Often associated with antifungal activities.
- Thioether group : Implicated in enhancing bioactivity through various mechanisms.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exhibit notable antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus subtilis . These findings suggest potential applications in developing new antibiotics or antimicrobial agents.
Enzyme Inhibition
The unique structure of this compound may allow it to selectively inhibit specific enzymes, enhancing its therapeutic profile. Research into enzyme kinetics and molecular docking studies will be crucial for understanding these interactions and optimizing the compound for therapeutic use .
Anticancer Research
The benzothiazole and triazole components have been linked to anticancer activities in other compounds. Investigating the effects of this compound on cancer cell lines could yield valuable insights into its potential as an anticancer agent.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug development. Structure-activity relationship (SAR) studies will help identify which modifications enhance efficacy or reduce toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, Bacillus subtilis | |
| Enzyme Inhibition | Potential selective inhibition of specific enzymes | |
| Anticancer | Possible effects on cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of similar compounds demonstrated significant antimicrobial activity against a range of pathogens. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, suggesting that this compound could follow a similar pathway.
Case Study 2: Enzyme Interaction Studies
Molecular docking simulations have shown promising results for compounds with similar structures binding effectively to target enzymes involved in metabolic pathways. Future studies should focus on quantifying these interactions through kinetic assays to validate their therapeutic potential.
Comparison with Similar Compounds
Core Heterocycles and Substituents
Key Observations :
- The thioether-linked benzothiazole moiety is unique to the target compound, distinguishing it from analogs with pyridinyl (8a) or pyrazolyl (362505-85-9) groups. Benzothiazoles are known for antitumor and antiviral activities, suggesting a possible dual mechanism of action .
Common Methodologies
- Triazole/Thiadiazole Formation : Analogous to , the target compound likely involves cyclization of thiosemicarbazides or hydrazine derivatives with carbonyl compounds .
- Thioether Linkage : Similar to 362505-85-9 , the thioether bridge may be formed via nucleophilic substitution between a thiolate (from benzothiazole-2-thiol) and a haloacetyl intermediate.
- Benzamide Incorporation : Acylation of an amine intermediate (e.g., using 3-methylbenzoyl chloride) under Schotten-Baumann conditions, as seen in .
Divergence from Analogs
Unlike compounds in (e.g., 8a–c), which use active methylene compounds for cyclization, the target compound’s synthesis likely prioritizes regioselective thioether formation to retain the benzothiazole’s electronic profile .
Physicochemical and Spectral Properties
Analysis :
Anticancer Potential
Antimicrobial Activity
SAR Insights
- Electron-Withdrawing Groups (e.g., methoxy in the target compound) on aromatic rings improve binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., methyl in 7b) .
- Thioether vs. Ether Linkages : Thioethers (as in the target compound) generally confer higher metabolic stability than ethers, prolonging in vivo half-life .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are key intermediates characterized?
The synthesis involves multi-step reactions, starting with the formation of the thioether linkage between the benzothiazole derivative and the triazole core. Key steps include:
- Thioether formation : Reacting 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl thiol with a halogenated triazole precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Using coupling agents like EDCI/HOBt to attach the 3-methylbenzamide group to the triazole-methyl intermediate . Intermediates are characterized via 1H/13C NMR (in DMSO-d₆ or CDCl₃) and mass spectrometry to confirm structural integrity .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- NMR spectroscopy : 1D (1H, 13C) and 2D (HSQC, HMBC) NMR resolve proton environments and carbon frameworks, detecting impurities >1% .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm accuracy) .
Q. How is the compound initially evaluated for biological activity in academic research?
- In vitro assays : Cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC against S. aureus and E. coli), and enzyme inhibition (e.g., kinase assays) .
- Molecular docking : Preliminary screening against targets like EGFR or PARP using AutoDock Vina to predict binding affinities .
Q. What functional groups in the compound’s structure are hypothesized to drive its bioactivity?
- Benzothiazole moiety : Linked to DNA intercalation and topoisomerase inhibition .
- Triazole ring : Enhances metabolic stability and hydrogen-bonding interactions with enzymes .
- Methoxy and methyl groups : Influence lipophilicity and target selectivity .
Q. How is the compound’s stability assessed under varying storage and experimental conditions?
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical) .
- Solution stability : Monitor degradation via HPLC in buffers (pH 4–9) and biological media (e.g., DMEM + 10% FBS) over 72 hours .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Solvent optimization : Replace DMF with THF for thioether formation to reduce polar byproducts .
- Catalyst screening : Use Pd/C or CuI for Suzuki-Miyaura couplings in triazole functionalization .
- Reaction monitoring : In-situ FTIR tracks intermediate consumption, enabling real-time adjustments .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Advanced NMR : Use NOESY to distinguish diastereomers or rotamers causing peak splitting .
- X-ray crystallography : Resolve ambiguous stereochemistry; single-crystal data validates 3D conformation .
- Isotopic labeling : 15N/13C-labeled analogs clarify nitrogen/carbon assignments in complex spectra .
Q. What methodologies address discrepancies between in vitro and in vivo bioactivity data?
- Metabolite profiling : LC-MS/MS identifies hepatic metabolites (e.g., CYP450-mediated oxidation) that reduce efficacy .
- Plasma protein binding assays : Equilibrium dialysis quantifies free drug availability, explaining reduced potency .
- SAR studies : Modify the methoxyphenyl group to improve pharmacokinetic properties .
Q. What advanced techniques elucidate the compound’s target interaction mechanisms?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes .
- Cryo-EM : Visualizes compound-bound protein complexes at near-atomic resolution .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-based optimization .
Q. How do structural analogs compare in potency, and what computational tools guide prioritization?
- Pharmacophore modeling : MOE or Schrödinger identifies critical interactions (e.g., hydrogen bonds with PARP1’s catalytic domain) .
- Free-energy perturbation (FEP) : Predicts relative binding affinities for analogs with substituted benzamide groups .
- ADMET prediction : SwissADME forecasts bioavailability and toxicity to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
